(Quinazolin-4-ylsulfanyl)-acetic acid

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Secure authentic (Quinazolin-4-ylsulfanyl)-acetic acid (CAS 63586-46-9) at 98% purity—a validated antimicrobial screening scaffold. Demonstrates broad-spectrum inhibition: S. aureus (15 mm), E. coli (14 mm), and antifungal C. albicans (13 mm). The free carboxylic acid enables direct conjugation to biotin, fluorophores, or affinity matrices for chemical probe development. Critically, SAR studies confirm even minor modifications abolish target engagement—exact CAS procurement ensures experimental reproducibility. Stable at ambient conditions (mp 192–194°C); ideal for HTS libraries.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25
CAS No. 63586-46-9
Cat. No. B2983843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Quinazolin-4-ylsulfanyl)-acetic acid
CAS63586-46-9
Molecular FormulaC10H8N2O2S
Molecular Weight220.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O
InChIInChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14)
InChIKeyUZMKTFWOCNJXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





(Quinazolin-4-ylsulfanyl)-acetic acid (CAS 63586-46-9): Core Structural and Functional Properties for Procurement Decisions


(Quinazolin-4-ylsulfanyl)-acetic acid, also known as 2-(quinazolin-4-ylthio)acetic acid, is a heterocyclic small molecule with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol. It serves as a versatile scaffold in medicinal chemistry, featuring a quinazoline core linked to an acetic acid moiety via a sulfanyl bridge . The compound exhibits a melting point of 192–194 °C and a predicted pKa of 3.06, defining its key physicochemical profile for research applications [1].

Why Unverified (Quinazolin-4-ylsulfanyl)-acetic acid Analogs Cannot Guarantee Equivalent Research Outcomes


Generic substitution among quinazolin-4-ylthio acetic acid derivatives is scientifically unjustified due to high structural sensitivity in biological activity. Systematic structure-activity relationship (SAR) studies have shown that even minor modifications, such as the addition of a methyl or ethyl group at the 2-position of the quinazoline core, result in profound changes in antimicrobial and anticancer efficacy [1]. For instance, while (quinazolin-4-ylthio)acetic acid (3.1) and its 2-phenyl analog (3.4) share a core scaffold, their antimicrobial profiles differ dramatically, underscoring that each derivative's unique substitution pattern directly governs target engagement and potency [1]. Therefore, procurement of the precise compound, validated by CAS 63586-46-9, is essential to ensure experimental reproducibility and avoid confounding results introduced by chemically similar but functionally distinct analogs.

Quantitative Differentiation Evidence for (Quinazolin-4-ylsulfanyl)-acetic acid in Biological Assays


Antimicrobial Activity: Unsubstituted Quinazoline Core Shows Broad-Spectrum Inhibition Compared to 2-Methyl Analog

In a standardized in vitro antimicrobial evaluation, (quinazolin-4-ylthio)acetic acid (3.1) exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains, while its 2-methyl substituted analog (3.2) showed markedly reduced activity, highlighting the critical importance of the unsubstituted quinazoline core for antibacterial efficacy [1].

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Antifungal Selectivity: Differential Activity Against Candida albicans

Against the fungal pathogen Candida albicans, (quinazolin-4-ylthio)acetic acid (3.1) demonstrated significant growth inhibition, whereas the 2-phenyl substituted analog (3.4) showed no measurable antifungal activity, indicating that aromatic substitution at the 2-position abolishes antifungal properties [1].

Antifungal Agents Candida albicans Medicinal Chemistry

Physicochemical Benchmarking: Melting Point and Stability

The melting point of (quinazolin-4-ylthio)acetic acid (3.1) is reported as 192–194 °C, which is approximately 10–14 °C higher than its 2-methyl analog (3.2) and 20–24 °C higher than its 2-phenyl analog (3.4), suggesting superior thermal stability and crystalline integrity [1].

Analytical Chemistry Compound Stability Quality Control

Class-Level Inference: Sulfanyl-Acetic Acid Linker Confers Unique Reactivity

The (quinazolin-4-ylthio)acetic acid core serves as a versatile intermediate, enabling facile derivatization into amides and esters. This reactivity is fundamental to its utility as a building block in drug discovery, distinguishing it from analogs that lack the carboxylic acid functionality [1].

Synthetic Chemistry Building Blocks Medicinal Chemistry

Optimal Use Cases for (Quinazolin-4-ylsulfanyl)-acetic acid (CAS 63586-46-9) Based on Empirical Evidence


Antimicrobial Screening Libraries

Given its broad-spectrum antibacterial activity against S. aureus (15 mm) and E. coli (14 mm) [1], (quinazolin-4-ylthio)acetic acid is an ideal candidate for inclusion in antimicrobial screening libraries aimed at identifying novel antibiotic leads, particularly where Gram-negative coverage is desired.

Antifungal Lead Optimization

The compound's selective antifungal activity against C. albicans (13 mm) [1] positions it as a valuable starting point for antifungal drug discovery programs targeting azole-resistant strains or novel mechanisms of action.

Chemical Biology Tool Synthesis

The carboxylic acid moiety enables straightforward conjugation to biotin, fluorophores, or affinity matrices [1], making (quinazolin-4-ylthio)acetic acid a practical precursor for generating chemical probes to study quinazoline-binding proteins.

Stability-Dependent High-Throughput Screening (HTS)

With a melting point of 192–194 °C [1], this compound is well-suited for HTS campaigns requiring extended storage at room temperature or in DMSO stock solutions, minimizing degradation-related false negatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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